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Compound of Interest

Compound Name: N-(2-Carboxyphenyl)Phthalimide

Cat. No.: B1295974

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-(2-
Carboxyphenyl)Phthalimide, a molecule of interest in various fields of chemical and
pharmaceutical research. This document presents nuclear magnetic resonance (NMR) and
infrared (IR) spectroscopic data, detailed experimental protocols for these analyses, and a
visualization of its synthetic pathway.

Spectroscopic Data

The following tables summarize the key spectroscopic data for N-(2-
Carboxyphenyl)Phthalimide.

Nuclear Magnetic Resonance (NMR) Data

IH NMR (Proton NMR) Data

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b1295974?utm_src=pdf-interest
https://www.benchchem.com/product/b1295974?utm_src=pdf-body
https://www.benchchem.com/product/b1295974?utm_src=pdf-body
https://www.benchchem.com/product/b1295974?utm_src=pdf-body
https://www.benchchem.com/product/b1295974?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1295974?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
~10-13 Singlet (broad) 1H -COOH
_ Aromatic H

~8.1-7.8 Multiplet 4H o )
(Phthalimide moiety)
Aromatic H

~7.7-7.4 Multiplet 4H (Carboxyphenyl
moiety)

13C NMR (Carbon-13 NMR) Data

Chemical Shift (6) ppm

Assignment

~167 C=0 (Carboxylic acid)

~165 C=0 (Phthalimide)

~135-120 Aromatic C

~132 Quaternary Aromatic C (Phthalimide)
~130 Quaternary Aromatic C (Carboxyphenyl)

Infrared (IR) Spectroscopy Data
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Wavenumber (cm~?) Intensity Assignment
3300-2500 Broad O-H stretch (Carboxylic acid)
C=0 stretch (asymmetric,
1780-1720 Strong o
Phthalimide)
C=0 stretch (symmetric,
1710-1680 Strong o
Phthalimide)
1700-1680 Strong C=0 stretch (Carboxylic acid)
1600-1450 Medium C=C stretch (Aromatic)
1300-1200 Strong C-N stretch (Imide)
~900 Broad O-H bend (Carboxylic acid)

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Synthesis of N-(2-Carboxyphenyl)Phthalimide

N-(2-Carboxyphenyl)Phthalimide can be synthesized via the condensation reaction of
phthalic anhydride and 2-aminobenzoic acid.

Materials:

o Phthalic anhydride

e 2-Aminobenzoic acid

» Glacial acetic acid (solvent)
Procedure:

 In a round-bottom flask equipped with a reflux condenser, dissolve equimolar amounts of
phthalic anhydride and 2-aminobenzoic acid in a minimal amount of glacial acetic acid.
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» Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be
monitored by thin-layer chromatography (TLC).

 After the reaction is complete, allow the mixture to cool to room temperature.
e Pour the cooled mixture into a beaker of cold water to precipitate the product.

o Collect the solid product by vacuum filtration and wash with cold water to remove any
remaining acetic acid.

o Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol/water
mixture, to obtain pure N-(2-Carboxyphenyl)Phthalimide.

e Dry the purified product in a vacuum oven.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation:
e A 400 MHz or 500 MHz NMR spectrometer.
Sample Preparation:

» Dissolve approximately 5-10 mg of N-(2-Carboxyphenyl)Phthalimide in about 0.6-0.7 mL of
a suitable deuterated solvent (e.g., DMSO-de or CDCIs). Tetramethylsilane (TMS) is typically
used as an internal standard (0 ppm).

1H NMR Spectroscopy Parameters:

Pulse Sequence: A standard single-pulse sequence.

Number of Scans: 16-64 scans are typically sufficient.

Relaxation Delay: 1-2 seconds.

Spectral Width: A range covering from approximately -1 to 14 ppm.

13C NMR Spectroscopy Parameters:
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Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).

Number of Scans: A larger number of scans (e.g., 1024 or more) is generally required due to
the low natural abundance of 13C.

Relaxation Delay: 2-5 seconds.

Spectral Width: A range covering from approximately 0 to 200 ppm.

Infrared (IR) Spectroscopy

Instrumentation:
e A Fourier-Transform Infrared (FTIR) spectrometer.
Sample Preparation (KBr Pellet Method):

e Thoroughly grind a small amount (1-2 mg) of the solid N-(2-Carboxyphenyl)Phthalimide
with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar
and pestle until a fine, homogeneous powder is obtained.

o Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.
Data Acquisition:

e Place the KBr pellet in the sample holder of the FTIR spectrometer.

e Record the spectrum, typically in the range of 4000 to 400 cm~1.

o Collect a background spectrum of the empty sample holder (or a pure KBr pellet) to subtract
from the sample spectrum.

Mandatory Visualizations
Synthesis of N-(2-Carboxyphenyl)Phthalimide
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Caption: Synthetic pathway for N-(2-Carboxyphenyl)Phthalimide.

Experimental Workflow for Spectroscopic Analysis
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Caption: Workflow for NMR and IR spectroscopic analysis.

« To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Data of N-(2-
Carboxyphenyl)Phthalimide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1295974#spectroscopic-data-for-n-2-carboxyphenyl-
phthalimide-nmr-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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